5-(Pyridin-4-yl)furan-2-carboxylic acid
Overview
Description
5-(Pyridin-4-yl)furan-2-carboxylic acid is an organic compound with the molecular formula C10H7NO3. It is a heterocyclic compound containing both a pyridine ring and a furan ring, which are connected through a carboxylic acid group.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 5-(Pyridin-4-yl)furan-2-carboxylic acid may also interact with various biological targets.
Mode of Action
It is a heterocyclic compound that belongs to the furan family, which suggests that it may interact with its targets in a manner similar to other furan derivatives.
Result of Action
It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
5-(Pyridin-4-yl)furan-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been observed to interact with various enzymes, including oxidoreductases and transferases, which are crucial for metabolic processes. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their catalytic activities. Additionally, this compound can form complexes with metal ions, which further modulates its biochemical properties and interactions .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecules, depending on the context. For example, this compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can exert beneficial effects, such as enhancing metabolic functions and reducing oxidative stress. At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant adverse effects occurring beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to energy production and biosynthesis. It interacts with enzymes such as dehydrogenases and synthases, which play key roles in metabolic flux. The presence of this compound can alter the levels of various metabolites, thereby influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For instance, it can be transported into mitochondria, where it influences mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals and post-translational modifications. In these compartments, this compound can exert its effects on gene expression, enzyme activity, and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)furan-2-carboxylic acid typically involves the reaction of 4-pyridinecarboxaldehyde with furan-2-carboxylic acid under specific conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid in a solvent like toluene, followed by heating the mixture under reflux . The reaction proceeds through a condensation mechanism, forming the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan or pyridine derivatives .
Scientific Research Applications
5-(Pyridin-4-yl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Comparison with Similar Compounds
Similar Compounds
- 5-(Pyridin-3-yl)furan-2-carboxylic acid
- 5-(Pyridin-2-yl)furan-2-carboxylic acid
- 5-(Pyridin-4-yl)thiophene-2-carboxylic acid
Uniqueness
5-(Pyridin-4-yl)furan-2-carboxylic acid is unique due to the specific positioning of the pyridine and furan rings, which can influence its chemical reactivity and biological activity. The presence of both heterocyclic rings connected through a carboxylic acid group provides a versatile scaffold for further functionalization and derivatization .
Properties
IUPAC Name |
5-pyridin-4-ylfuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYOLXCSZPSRMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627668 | |
Record name | 5-(Pyridin-4-yl)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216867-35-5 | |
Record name | 5-(4-Pyridinyl)-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216867-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Pyridin-4-yl)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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